2-[[2-Fluoro-5-(trifluoromethyl)phenyl]thio]acetonitrile
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Overview
Description
Preparation Methods
The synthesis of 2-[[2-Fluoro-5-(trifluoromethyl)phenyl]thio]acetonitrile typically involves the reaction of 2-fluoro-5-(trifluoromethyl)phenyl isothiocyanate with acetonitrile under controlled conditions . The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-[[2-Fluoro-5-(trifluoromethyl)phenyl]thio]acetonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the nitrile group to an amine using reducing agents like lithium aluminum hydride.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and bases (e.g., sodium hydride). The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[[2-Fluoro-5-(trifluoromethyl)phenyl]thio]acetonitrile has several scientific research applications, including:
Biology: The compound’s derivatives are studied for their potential biological activities, including antifungal and antimicrobial properties.
Mechanism of Action
The mechanism of action of 2-[[2-Fluoro-5-(trifluoromethyl)phenyl]thio]acetonitrile involves its interaction with specific molecular targets and pathways. In the context of its antifungal activity, the compound is believed to inhibit the synthesis of essential components of the fungal cell membrane, leading to cell death. The exact molecular targets and pathways involved are still under investigation, but it is thought to interfere with key enzymes and proteins required for fungal growth and survival.
Comparison with Similar Compounds
2-[[2-Fluoro-5-(trifluoromethyl)phenyl]thio]acetonitrile can be compared with other similar compounds, such as:
2-Fluoro-5-(trifluoromethyl)phenyl isocyanate: This compound is used as a building block for the preparation of ureas from amines.
2-Fluoro-5-(trifluoromethyl)phenyl isothiocyanate: Known for its use in the synthesis of various organic compounds.
2-Fluoro-5-(trifluoromethyl)phenyl acetonitrile: Another related compound used in organic synthesis.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for the development of antifungal agents and other applications .
Properties
IUPAC Name |
2-[2-fluoro-5-(trifluoromethyl)phenyl]sulfanylacetonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F4NS/c10-7-2-1-6(9(11,12)13)5-8(7)15-4-3-14/h1-2,5H,4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDTZGAYDRFONFL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)SCC#N)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F4NS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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